Cas no 63806-71-3 (tert-butyl N-(5-chlorothiophen-2-yl)carbamate)
tert-butyl N-(5-chlorothiophen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (5-chlorothiophen-2-yl)carbamate
- Carbamic acid, (5-chloro-2-thienyl)-, 1,1-dimethylethyl ester
- tert-butyl (5-chloro-2-thienyl)carbamate
- tert-butyl 5-chlorothiophen-2-ylcarbamate
- tert-butyl N-(5-chlorothiophen-2-yl)carbamate
- SLZLJXFJTIAWMB-UHFFFAOYSA-N
- tert-butyl 5-chloro-2-thienylcarbamate
- FCH1380146
- AX8227160
- W7561
- ST24025822
- (5-Chloro-thiophen-2-yl)-carbamic acid tert-butyl
- (5-chloro-thiophen-2-yl)carbamic acid tert-butyl ester
- (5-CHLORO-THIOPHEN-2-YL)-CARBAMICACIDTERT-
- DTXSID50469264
- tert-Butyl(5-chlorothiophen-2-yl)carbamate
- (5-CHLORO-THIOPHEN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
- CS-0131555
- A868032
- N-Boc-2-amino-5-chlorothiophene
- SCHEMBL1504066
- MFCD06659528
- SY317122
- AKOS015998876
- BS-17280
- D82406
- t-butyl (5-chlorothiophen-2-yl)carbamate
- EN300-99410
- 63806-71-3
- (5-CHLORO-THIOPHEN-2-YL)-CARBAMICACIDTERT-BUTYLESTER
- DB-309254
-
- MDL: MFCD06659528
- Inchi: 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
- InChI Key: SLZLJXFJTIAWMB-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(NC(=O)OC(C)(C)C)S1
Computed Properties
- Exact Mass: 233.02800
- Monoisotopic Mass: 233.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6
- XLogP3: 3.5
Experimental Properties
- PSA: 66.57000
- LogP: 3.82150
tert-butyl N-(5-chlorothiophen-2-yl)carbamate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-(5-chlorothiophen-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227160-100mg |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 98% | 100mg |
¥37.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227160-250mg |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 98% | 250mg |
¥85.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227160-1g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 98% | 1g |
¥318.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227160-5g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 98% | 5g |
¥1588.0 | 2024-04-18 | |
| Chemenu | CM199174-1g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 95% | 1g |
$68 | 2023-01-19 | |
| abcr | AB547951-250 mg |
tert-Butyl (5-chlorothiophen-2-yl)carbamate; . |
63806-71-3 | 250MG |
€101.30 | 2023-07-11 | ||
| abcr | AB547951-1 g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate; . |
63806-71-3 | 1g |
€184.70 | 2023-07-11 | ||
| abcr | AB547951-5 g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate; . |
63806-71-3 | 5g |
€473.80 | 2023-07-11 | ||
| Chemenu | CM199174-1g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 95% | 1g |
$580 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54120-1g |
tert-Butyl (5-chlorothiophen-2-yl)carbamate |
63806-71-3 | 98% | 1g |
¥305.0 | 2024-07-18 |
tert-butyl N-(5-chlorothiophen-2-yl)carbamate Suppliers
tert-butyl N-(5-chlorothiophen-2-yl)carbamate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-(5-chlorothiophen-2-yl)carbamate (CAS: 63806-71-3)
The compound tert-butyl N-(5-chlorothiophen-2-yl)carbamate (CAS: 63806-71-3) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This carbamate derivative, characterized by its thiophene core and tert-butyl protecting group, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of tert-butyl N-(5-chlorothiophen-2-yl)carbamate as a precursor in the synthesis of kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into a series of pyrazole-thiophene hybrids, which exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). The study reported IC50 values in the nanomolar range, suggesting promising therapeutic potential for cancer treatment.
In addition to its applications in oncology, tert-butyl N-(5-chlorothiophen-2-yl)carbamate has also been investigated for its role in antimicrobial drug development. A recent preprint on bioRxiv described its incorporation into novel sulfonamide derivatives, which showed broad-spectrum activity against drug-resistant bacterial strains. The authors attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by molecular docking studies and in vitro assays.
From a synthetic chemistry perspective, advancements have been made in the efficient production of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. A 2022 patent (WO2022156789) disclosed a novel catalytic system for its preparation, utilizing palladium nanoparticles supported on graphene oxide. This method achieved a yield of 92% with minimal byproducts, addressing previous challenges related to scalability and purity. The patent also highlighted the compound's stability under various storage conditions, making it suitable for industrial-scale applications.
Ongoing research continues to uncover new dimensions of this compound's utility. A recent computational study published in ACS Omega employed density functional theory (DFT) to analyze the electronic properties of tert-butyl N-(5-chlorothiophen-2-yl)carbamate, revealing insights into its reactivity patterns. These findings are expected to facilitate the design of more efficient synthetic routes and derivatives with enhanced biological activity.
In conclusion, tert-butyl N-(5-chlorothiophen-2-yl)carbamate (CAS: 63806-71-3) remains a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a versatile synthetic intermediate and a scaffold for bioactive molecules positions it as a valuable asset in drug discovery pipelines. Future research directions may focus on expanding its applications to other therapeutic areas and optimizing its synthetic accessibility for commercial production.
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